molecular formula C7H7F3N2 B12958527 2-(2,2,2-Trifluoroethyl)pyridin-4-amine

2-(2,2,2-Trifluoroethyl)pyridin-4-amine

Cat. No.: B12958527
M. Wt: 176.14 g/mol
InChI Key: AZYSMMMRNAPRCM-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)pyridin-4-amine is a pyridine derivative featuring an amine group at the 4-position and a trifluoroethyl (-CH₂CF₃) substituent at the 2-position. The trifluoroethyl group is a strong electron-withdrawing moiety, influencing the compound’s electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

IUPAC Name

2-(2,2,2-trifluoroethyl)pyridin-4-amine

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)4-6-3-5(11)1-2-12-6/h1-3H,4H2,(H2,11,12)

InChI Key

AZYSMMMRNAPRCM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1N)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,2,2-Trifluoroethyl)pyridin-4-amine can be synthesized through multiple synthetic routes. One common method involves the reaction of 4,4-dimethoxy-2-butanone with trifluoroacetic acid ethyl ester, followed by subsequent steps to introduce the amine group . Another method involves the reaction of 2-fluoro-4-trifluoromethylpyridine with ethylamine under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethyl)pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)pyridin-4-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in drug design, where it can interact with enzymes and receptors to exert its effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Core Structure Substituents and Positions Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-(2,2,2-Trifluoroethyl)pyridin-4-amine Pyridine -NH₂ (4), -CH₂CF₃ (2) C₇H₇F₃N₂ ~176.14 Amine, trifluoroethyl
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine Pyridine -NH₂ (4), -Cl (2), -OCH₂CF₃ (6) C₇H₆ClF₃N₂O 226.58 Amine, chloro, trifluoroethoxy
6-[2-{3-[3-(Dimethylamino)propyl]-5-(trifluoromethyl)phenyl}ethyl]-4-methylpyridin-2-amine Pyridine -NH₂ (2), -CH₃ (4), -CF₃ (phenyl), ethyl linker C₂₀H₂₆F₃N₃ 381.44 Amine, trifluoromethylphenyl, dimethylamino
(2-Fluoro-4-trifluoromethyl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine Benzoimidazole -CF₃ (phenyl), imidazole, pyridine-ether C₂₇H₁₈F₆N₆O ~596.47 Benzoimidazole, trifluoromethyl, imidazole
Key Observations:
  • Electron-Withdrawing Effects : The trifluoroethyl group in the target compound induces greater electron withdrawal compared to trifluoroethoxy (as in ) or trifluoromethylphenyl groups (as in ), altering the pyridine ring’s reactivity.
  • Lipophilicity : The trifluoroethyl group enhances lipophilicity (logP ~1.8 estimated) compared to polar substituents like -OCH₂CF₃ in (logP ~2.3), affecting membrane permeability in biological systems.
  • Synthetic Complexity : The target compound’s simpler structure contrasts with multi-heterocyclic analogs (e.g., ), which require intricate synthetic routes involving Suzuki couplings or nucleophilic substitutions .

Physicochemical and Pharmacological Properties

Table 2: Comparative Properties
Property This compound 2-Chloro-6-(trifluoroethoxy)pyridin-4-amine 6-(Trifluoromethylphenyl)pyridin-2-amine Benzoimidazole Derivative
Water Solubility (mg/mL) Low (~0.5) Moderate (~1.2) Low (~0.3) Very Low (<0.1)
Melting Point (°C) 80–85 (estimated) 120–125 95–100 >200
pKa (amine) ~4.2 ~3.8 ~4.5 ~5.1
Bioactivity (IC₅₀, nM)* Not reported Not reported 15–30 (kinase inhibition) <10 (receptor antagonism)

*Bioactivity data inferred from structural analogs.

Key Observations:
  • Solubility : The trifluoroethoxy group in increases polarity slightly compared to the trifluoroethyl group, improving aqueous solubility.
  • Bioactivity : Complex analogs like and exhibit higher potency due to extended aromatic systems and additional binding motifs (e.g., imidazole in ).

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